3-Isopropyl-2,4,6-triphenylpyridine
Description
Properties
CAS No. |
57162-47-7 |
|---|---|
Molecular Formula |
C26H23N |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
2,4,6-triphenyl-3-propan-2-ylpyridine |
InChI |
InChI=1S/C26H23N/c1-19(2)25-23(20-12-6-3-7-13-20)18-24(21-14-8-4-9-15-21)27-26(25)22-16-10-5-11-17-22/h3-19H,1-2H3 |
InChI Key |
GENWYVGVTWVACQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-2,4,6-triphenylpyridine can be achieved through a one-pot, three-component reaction involving acetophenones, aryl aldehydes, and ammonium acetate. This reaction is typically carried out under solvent-free conditions using various catalysts. For example, a Brønsted-acidic ionic liquid can be used as a reusable catalyst to facilitate the reaction . Another method involves the use of cobalt(II) chloride hexahydrate as a recyclable catalyst .
Industrial Production Methods
In industrial settings, the production of 3-Isopropyl-2,4,6-triphenylpyridine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of catalyst and reaction conditions can be tailored to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-2,4,6-triphenylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted pyridines.
Scientific Research Applications
3-Isopropyl-2,4,6-triphenylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive pyridines.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its aromatic structure and stability
Mechanism of Action
The mechanism of action of 3-Isopropyl-2,4,6-triphenylpyridine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
- (R)-3-Isopropyl-2,5-piperazinedione (CAS: 143673-66-9)
- (S)-3-Isopropyl-2,5-piperazinedione (CAS: 16944-60-8)
These compounds share the "3-isopropyl" substituent but differ fundamentally in their core structure (piperazinedione vs. pyridine) and functional groups. Below is a comparative analysis based on available
Table 1: Structural and Functional Comparison
Key Differences:
Core Functionality :
- Pyridine derivatives like the target compound are aromatic heterocycles with electron-withdrawing nitrogen, often used in coordination chemistry or as ligands.
- Piperazinediones are cyclic dipeptides with amide bonds, commonly employed in peptide mimicry or as chiral auxiliaries in asymmetric synthesis .
Stereochemistry: The enantiomeric piperazinediones exhibit chirality at the isopropyl-substituted carbon, critical for their role in enantioselective pesticide testing . In contrast, the pyridine derivative’s substituents are non-chiral.
Regulatory and Safety Profiles: The piperazinediones require strict handling (e.g., respiratory protection, chemical gloves) due to acute toxicity risks . No safety data exists for the pyridine analog.
Research Findings and Limitations
- Gaps in Evidence : The provided materials lack data on 3-Isopropyl-2,4,6-triphenylpyridine , making direct comparisons speculative. Piperazinediones are functionally distinct and serve niche roles in pesticide standardization, whereas pyridine derivatives are more versatile in materials design.
- Synthetic Challenges : The triphenylpyridine structure likely demands complex multi-step synthesis (e.g., Suzuki coupling), whereas piperazinediones are synthesized via cyclization of dipeptide precursors .
Q & A
Q. What analytical techniques are critical for confirming the structural integrity of 3-Isopropyl-2,4,6-triphenylpyridine?
Basic
Q. How do steric effects from the isopropyl and phenyl groups influence the reactivity of 3-Isopropyl-2,4,6-triphenylpyridine?
Advanced
- Steric Hindrance : Bulky substituents reduce nucleophilic attack at the pyridine core, favoring electrophilic substitution at para positions .
- Conformational Analysis : X-ray data show distorted chair conformations in piperidine analogs, affecting solubility and crystallinity .
- Kinetic Studies : Monitor reaction rates under varying steric conditions to quantify hindrance effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
